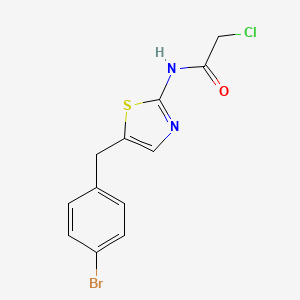
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H10BrClN2OS and its molecular weight is 345.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological significance, and various applications of this compound, highlighting its potential as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound generally involves the reaction of 4-bromobenzyl amine with chloroacetyl chloride in the presence of a suitable solvent and base. The resulting compound is characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the molecular structure can be confirmed by analyzing the chemical shifts in 1H and 13C NMR spectra, along with IR absorption bands indicative of functional groups.
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against a range of bacterial and fungal pathogens. A study evaluating its derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular integrity .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | E. coli | 15 µg/mL |
| d2 | S. aureus | 10 µg/mL |
| d3 | C. albicans | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The compound's effectiveness is often measured using the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment.
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| d6 | 5.0 | Induction of apoptosis |
| d7 | 3.5 | Cell cycle arrest in G2/M phase |
Molecular docking studies have indicated that these compounds bind effectively to key targets involved in cancer cell proliferation, such as topoisomerases I and II . This binding affinity correlates with their observed antiproliferative effects.
Case Studies
Recent studies have further elucidated the dual role of these compounds in both anticancer and anti-inflammatory pathways. For instance, one study reported that a derivative exhibited selective inhibition of COX-2 over COX-1, suggesting potential for therapeutic applications in inflammatory diseases alongside its anticancer properties .
属性
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-9-3-1-8(2-4-9)5-10-7-15-12(18-10)16-11(17)6-14/h1-4,7H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCIECQTFCSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














